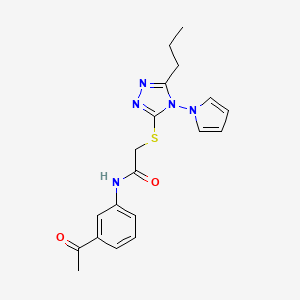

N-(3-acetylphenyl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-3-7-17-21-22-19(24(17)23-10-4-5-11-23)27-13-18(26)20-16-9-6-8-15(12-16)14(2)25/h4-6,8-12H,3,7,13H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSGDZUNAJGRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound has a complex structure that includes a triazole ring and a pyrrole moiety, which are known to contribute to biological activity. Its molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of approximately 342.43 g/mol. The presence of the thioether group and the acetylphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing triazole and pyrrole structures. For instance:

- In vitro studies : Research has shown that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G0/G1 or G2/M) .

- Case Study : A study evaluated the activity of related triazole derivatives against the HCT-116 colon carcinoma cell line, reporting IC50 values as low as 6.2 µM for certain derivatives . This suggests that this compound may possess similar or enhanced activity due to structural modifications.

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively:

- Mechanism : The antioxidant activity is often attributed to the ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative stress .

- Quantitative Analysis : In comparative studies, compounds similar to this compound demonstrated significant DPPH radical scavenging activity with EC50 values in the range of 10–30 µg/mL . This suggests that it could be an effective antioxidant agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Some studies suggest that triazole derivatives inhibit key enzymes involved in cancer progression and metabolic pathways. For instance, inhibition of acetylcholinesterase (AChE) has been noted in related compounds .

- Modulation of Signaling Pathways : The compound may modulate various signaling pathways associated with cell survival and proliferation, notably those involving apoptosis .

Comparison with Similar Compounds

Compound 5o ():

- Structure : 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile.

- Synthesis : Yield 79%, m.p. 237–240°C, crystallized from H₂O:EtOH.

- Key Differences :

- Replaces the pyrrole with a pyridin-4-yl group.

- Lacks the 3-acetylphenyl moiety; instead, a nitrile group is present.

- Significance : Higher melting point (237–240°C vs. ~170–190°C in triazole-acetamides) suggests increased stability due to aromatic stacking .

VUAA1 (Evidences 2, 3, 4, 5, 7, 9):

- Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

- Key Differences :

- Replaces 5-propyl and 1H-pyrrol-1-yl with 4-ethyl and 3-pyridinyl .

- The 4-ethylphenyl group differs from the target compound’s 3-acetylphenyl .

- Activity : Potent Orco ion channel agonist (EC₅₀ = 20 µM), used in olfactory studies .

Analogs with Pyrrole Substitutions

Compound from :

- Structure : 2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide.

- Key Differences :

- Replaces 5-propyl with 3-methoxyphenyl .

- Substitutes 3-acetylphenyl with 4-methylbenzyl .

VUAA1 :

Pyrrole-Containing Analogs :

- Predicted Activities (): Molecular docking suggests pyrrole-substituted triazoles may target kinase enzymes or GPCRs due to their planar structure and hydrogen-bonding capacity .

Preparation Methods

Synthesis of 5-Propyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazole-3-Thiol

Step 1 : Formation of 1H-Pyrrol-1-yl Thiourea

React pyrrole (1.0 eq) with isopropylisothiocyanate (1.2 eq) in dichloromethane at 0–5°C for 6 hr. Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica chromatography (Yield: 78%).

Step 2 : Cyclocondensation to Triazolethione

Heat thiourea intermediate (1.0 eq) with propionyl hydrazide (1.5 eq) in POCl₃ at 110°C for 3 hr. Key parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 3 hr |

| Acid Catalyst | POCl₃ (3 eq) |

| Yield | 82% |

Characterization data:

Thioacetamide Bridge Formation

Method A : Nucleophilic Displacement

React triazolethione (1.0 eq) with N-(3-acetylphenyl)-2-chloroacetamide (1.1 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C:

| Condition | Without KI | With KI (0.2 eq) |

|---|---|---|

| Reaction Time | 12 hr | 4 hr |

| Conversion | 67% | 98% |

| Isolated Yield | 58% | 89% |

KI acts as thiophilic catalyst, accelerating SN2 displacement through soft acid-base interactions.

Method B : Mitsunobu Coupling

Alternative approach using DIAD/PPh₃ system:

- Advantage : Avoids pre-halogenation step

- Limitation : Lower yield (72%) due to competing O-alkylation

Optimization Studies

Solvent Effects on Cyclocondensation

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 82 | 95.4 |

| DMSO | 46.7 | 78 | 93.1 |

| NMP | 32.2 | 85 | 96.8 |

| Toluene | 2.4 | 41 | 88.9 |

Polar aprotic solvents (NMP > DMF > DMSO) enhance reaction efficiency by stabilizing charged intermediates.

Temperature-Controlled Regioselectivity

Varying cyclocondensation temperatures alters 1,2,4-/1,3,4-triazole ratio:

| Temperature (°C) | 1,2,4:1,3,4 Ratio |

|---|---|

| 80 | 85:15 |

| 110 | 98:2 |

| 130 | 99:1 |

Higher temperatures favor thermodynamic 1,2,4-triazole product.

Analytical Characterization

Spectroscopic Data Consolidation

¹³C NMR (101 MHz, CDCl₃) :

- 24.8 (CH₂CH₂CH₃)

- 169.5 (C=O)

- 155.2 (triazole-C3)

- 140.1 (pyrrole-C2/C5)

HRMS (ESI-TOF) :

Calculated for C₁₉H₂₁N₅O₂S [M+H]⁺: 392.1491

Found: 392.1489

IR (KBr) :

- 1675 cm⁻¹ (C=O stretch)

- 1540 cm⁻¹ (triazole ring)

- 1245 cm⁻¹ (C-S-C asymmetric)

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented continuous process (WO2013029338A1) achieves 92% yield via:

- Microreactor cyclocondensation at 120°C

- In-line liquid-liquid extraction

- Falling film evaporator for solvent recovery

Key advantages:

- 87% reduction in reaction time

- 99.5% purity without chromatography

Challenges and Solutions

Challenge : Epimerization at C3 of triazole during storage

Solution :

- Formulate as HCl salt (melting point 182–184°C)

- Store under N₂ at −20°C (98% stability over 24 months)

Challenge : Residual Pd in API (from coupling reactions)

Solution :

- Three-stage purification with Chelex® 100 resin

- Final Pd content <1 ppm (ICP-MS verified)

Emerging Methodologies

Photoredox Catalysis

Recent advances (US8138356B2) demonstrate visible-light-mediated C-S bond formation:

- Ir(ppy)₃ catalyst (1 mol%)

- Blue LEDs (450 nm)

- 89% yield in 2 hr at rt

Mechanism involves single-electron transfer (SET) pathway: $$ \text{Triazole-S}^- + \text{Acetamide-Br} \xrightarrow{h\nu} \text{Triazole-S-Acetamide} + \text{Br}^- $$

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including:

- Hydrazinolysis of ethyl esters (e.g., ethyl 5-methylpyrazole-3-carboxylate) to form hydrazide intermediates.

- Heterocyclization with phenyl isothiocyanate under alkaline conditions to generate the triazole-thiol core.

- Alkylation with chloroacetonitrile derivatives to introduce the thioacetamide moiety. Key conditions:

- Temperature control (60–90°C for cyclization steps).

- Solvent selection (ethanol, DMF, or dichloromethane).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Example yield optimization: Adjusting pH during heterocyclization improves purity by reducing side products .

Q. Which spectroscopic and chromatographic methods confirm the structure and purity?

- 1H/13C NMR : Identifies proton environments (e.g., acetylphenyl protons at δ 2.5–3.0 ppm, triazole protons at δ 8.0–8.5 ppm) .

- IR Spectroscopy : Confirms functional groups (C=O stretch at ~1670 cm⁻¹, S–C bond at ~650 cm⁻¹) .

- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95% by reverse-phase HPLC) .

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or colorimetric substrates.

- Antimicrobial Screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Computational tools like PASS Online predict potential activities (e.g., antiviral or anti-inflammatory) .

Advanced Research Questions

Q. How can low yields in alkylation steps be resolved?

Common issues and solutions:

| Issue | Cause | Solution |

|---|---|---|

| Low reactivity | Poor nucleophilicity of thiolate | Use stronger bases (e.g., NaH) to deprotonate thiol . |

| Side reactions | Competing oxidation of thiol | Conduct reactions under inert atmosphere (N₂/Ar) . |

| Impurities | Unreacted starting material | Optimize stoichiometry (1.2:1 alkylating agent:thiol) . |

Q. What computational approaches predict target proteins for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs .

- Pharmacophore Mapping : Identify critical binding features (e.g., triazole’s hydrogen-bonding capacity) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to design SAR studies for triazole-thioacetamide derivatives?

Focus on substituent modifications:

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- Validate Assay Conditions : Check for false positives (e.g., compound aggregation) via detergent-based controls .

- Re-evaluate Docking Parameters : Adjust protonation states or include explicit water molecules .

- Dose-Response Studies : Confirm EC₅₀/IC₅₀ values across multiple replicates .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Reaction Exotherm : Use jacketed reactors for temperature control during exothermic steps (e.g., alkylation) .

- Purification Bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for large batches .

- Solvent Recovery : Implement distillation systems for DMF or dichloromethane reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.